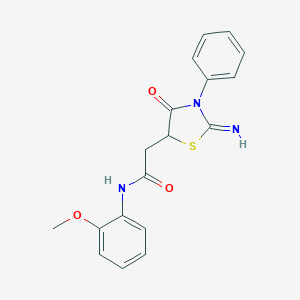![molecular formula C20H19FN2O2S B228382 (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)
(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one, also known as FBIT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FBIT belongs to the class of imidazolidin-4-ones and has a molecular formula of C23H22FN3O2S.
Mechanism of Action
The mechanism of action of (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and division. (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one has been shown to have anti-inflammatory and antioxidant properties. (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one has also been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one in lab experiments is its high potency and specificity. (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one has been shown to have a high affinity for HDACs, making it an effective inhibitor of these enzymes. However, one of the limitations of using (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one. One area of interest is the development of (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one's mechanism of action, which could lead to a better understanding of the role of HDACs in cell growth and division. Additionally, the development of more efficient synthesis methods for (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one could make it more accessible for use in lab experiments.
Synthesis Methods
(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one can be synthesized using a multistep process that involves the reaction of 4-Fluorobenzyl alcohol with 2-Aminobenzyl alcohol to form the intermediate compound. The intermediate is then reacted with 3-Propyl-2-thioxoimidazolidin-4-one in the presence of a catalyst to form the final product, (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one.
Scientific Research Applications
(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one has been studied extensively for its potential applications in various fields. One of the notable applications of (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one is in the field of medicine, where it has been studied for its anti-cancer properties. (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
properties
Molecular Formula |
C20H19FN2O2S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H19FN2O2S/c1-2-11-23-19(24)17(22-20(23)26)12-15-5-3-4-6-18(15)25-13-14-7-9-16(21)10-8-14/h3-10,12H,2,11,13H2,1H3,(H,22,26)/b17-12- |
InChI Key |
ULIIUHYIORZAQJ-ATVHPVEESA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)F)/NC1=S |
SMILES |
CCCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)F)NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)F)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)


![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)
![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)